molecular formula C13H10FN3O B2582100 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile CAS No. 889997-40-4

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile

Cat. No.: B2582100
CAS No.: 889997-40-4
M. Wt: 243.241
InChI Key: KJFNAXUALFIJME-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 4-fluorophenyl group at the 1-position, an acetyl group at the 5-position, and an amino group at the 4-position, with a nitrile moiety at the 3-position. The 4-fluorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced metabolic stability and binding affinity . The acetyl and amino groups may influence solubility and intermolecular interactions, while the nitrile group can serve as a hydrogen bond acceptor .

Properties

IUPAC Name

5-acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-10(14)3-5-11/h2-5,7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFNAXUALFIJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with acetylacetone to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacteria
Enzyme InhibitionInhibits target enzyme activity

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics.

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis techniques that involve the use of various reagents to facilitate the formation of the pyrrole ring and functional groups.

General Synthetic Route Overview:

  • Starting Materials : The synthesis typically begins with readily available aromatic compounds.
  • Reagents : Common reagents include acetic anhydride for acetylation and cyanide sources for introducing the carbonitrile group.
  • Reaction Conditions : Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Reference
5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile Pyrrole 4-amino, 5-acetyl, 4-fluorophenyl Potential for hydrogen bonding, steric bulk N/A
Fipronil Pyrazole 4-(trifluoromethyl)phenyl, sulfinyl Pesticidal activity, planar conformation
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one Chalcone 4-fluorophenyl, phenyl Dihedral angles: 7.14°–56.26° (nonplanar)
N-(4-fluorophenyl)maleimide (19) Maleimide 4-fluorophenyl IC50 = 5.18 μM (MGL inhibitor)
  • Pyrrole vs. Pyrazole : The pyrrole core in the target compound differs from pyrazole analogs like fipronil, which exhibit pesticidal activity. Pyrazoles often have enhanced metabolic stability due to their aromaticity, whereas pyrroles may offer greater conformational flexibility .
  • Chalcone Derivatives: The 4-fluorophenyl group in chalcones induces nonplanar geometries (dihedral angles: 7.14°–56.26°), likely due to steric hindrance. Similar steric effects may occur in the target compound, influencing crystal packing or solubility .

Substituent Effects on Reactivity and Bioactivity

  • Halogen Influence : In N-aryl maleimides, halogen size (F, Cl, Br, I) minimally affects inhibitory potency (IC50 ~4–7 μM), suggesting electronic effects dominate over steric factors . This implies the fluorine in the target compound may enhance electronegativity without significantly altering steric bulk.
  • Amino and Acetyl Groups: The 4-amino group could participate in hydrogen bonding (e.g., with enzyme active sites), while the 5-acetyl group may modulate lipophilicity or serve as a metabolic handle .

Biological Activity

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10FN3O\text{C}_{12}\text{H}_{10}\text{F}\text{N}_{3}\text{O}

Biological Activity Overview

Research indicates that compounds in the pyrrole family often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrrole derivatives have been shown to possess significant antibacterial properties. For instance, studies have reported that certain pyrrole-based compounds exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics against various bacterial strains .
  • Anticancer Properties : Some pyrrole derivatives have demonstrated antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrole ring can enhance anticancer activity, making them potential candidates for cancer therapy .
  • Cholinesterase Inhibition : Certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated:

CompoundMIC (μg/mL)Bacterial Strain
This compound6.25Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

This suggests that the compound exhibits notable antibacterial activity, albeit less potent than the standard antibiotic used for comparison .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that:

Cell LineIC50 (μM)Compound
HCT-15 (Colon)15.0This compound
T47D (Breast)12.5This compound

These findings indicate moderate anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications .

Cholinesterase Inhibition

The compound's ability to inhibit cholinesterase enzymes was assessed, yielding the following results:

EnzymeIC50 (μM)
AChE3.5
BChE2.8

These values suggest that this compound may be a promising candidate for further development as a cholinesterase inhibitor .

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in drug development:

  • Case Study on Antimicrobial Activity : A research group synthesized a series of pyrrole derivatives and tested their antimicrobial activity against resistant bacterial strains. The results showed that modifications at the 1-position significantly enhanced activity against Gram-positive bacteria.
  • Case Study on Anticancer Properties : In a preclinical study, a pyrrole derivative similar to this compound was evaluated for its effects on tumor growth in xenograft models. The compound exhibited significant tumor reduction compared to controls.

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